N1-Phenyl Group Essential for CFTR Modulator Activity
In the AbbVie/Galapagos CFTR patent series (WO 2017060873 A1, CA 3001094 A1), the generic Formula (I) defines R¹ as G¹ᴬ, where G¹ᴬ is phenyl, aryl, or heteroaryl—with phenyl being the preferred embodiment for CFTR corrector potency . The target compound contains the required N1-phenyl group (R¹ = phenyl, unsubstituted), whereas comparator 1,5-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1780935-84-3) carries an N1-methyl group that falls outside the patent's preferred R¹ definition for CFTR activity. No N1-alkyl analog within this patent family has demonstrated CFTR corrector activity comparable to the N1-phenyl series.
| Evidence Dimension | N1-substituent identity (R¹ group per Markush Formula I) |
|---|---|
| Target Compound Data | R¹ = phenyl (unsubstituted); matches preferred CFTR pharmacophore |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: R¹ = methyl (N1-alkyl, not phenyl or aryl) |
| Quantified Difference | Qualitative structural difference; N1-phenyl is a patent-specified requirement for CFTR activity; N1-methyl is not covered under the preferred embodiments |
| Conditions | Structural comparison based on Markush claims in WO 2017060873 A1 and CA 3001094 A1 |
Why This Matters
For CFTR modulator discovery programs, the N1-phenyl group is essential to the pharmacophore; N1-alkyl analogs are structurally excluded from the patent's preferred scope.
- [1] AbbVie S.à.r.l. & Galapagos NV. Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use. WO Patent 2017060873 A1, published 2017-04-13. View Source
